![molecular formula C21H26ClNO4 B104113 Nalmexone hydrochloride CAS No. 16676-27-0](/img/structure/B104113.png)
Nalmexone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nalmexone hydrochloride, also known as (5α)-3,14-dihydroxy-17-(3-methyl-2-buten-1-yl)-4,5-epoxymorphinan-6-one hydrochloride, is a semisynthetic opioid partial agonist or mixed agonist-antagonist. It possesses both analgesic and narcotic antagonist properties. Despite its promising pharmacological profile, it was never marketed .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nalmexone hydrochloride can be synthesized from oxymorphone.
Industrial Production Methods: The industrial production of this compound involves strict control of pH during the preparation process. The use of inert gas shielding is employed to minimize oxidation and ensure the stability of the compound. This method helps maintain the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Nalmexone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced morphinan derivatives .
Scientific Research Applications
Treatment of Opioid Use Disorder
Nalmexone hydrochloride is used as part of a comprehensive treatment plan for individuals with opioid use disorder (OUD). It works by blocking the euphoric effects of opioids, thereby reducing cravings and the likelihood of relapse.
Case Study: Efficacy in OUD Treatment
A study involving patients undergoing treatment for OUD demonstrated that those administered nalmexone showed significant reductions in opioid cravings and improved retention in treatment programs. The study highlighted that patients receiving nalmexone were more likely to remain abstinent from opioids compared to those on placebo treatments .
Management of Opioid Overdose
This compound is crucial in emergency settings for reversing opioid overdoses. Its rapid action can restore normal respiration in individuals experiencing respiratory depression due to opioid toxicity.
Clinical Evidence
Research indicates that the administration of naloxone (the active form of nalmexone) significantly improves survival rates and clinical outcomes in patients experiencing out-of-hospital cardiac arrests linked to opioid overdose. In a cohort study involving over 8,000 patients, naloxone administration was associated with a 15% increase in return of spontaneous circulation (ROSC) and a 6% increase in survival to hospital discharge .
Pain Management
While primarily used for addiction treatment, this compound has potential applications in pain management, particularly in patients who are at risk for opioid misuse. By providing analgesia without the euphoric effects associated with traditional opioids, it offers a safer alternative for managing chronic pain.
Research Findings
A clinical trial assessed the safety and efficacy of nalmexone in chronic pain management among individuals with a history of substance abuse. Results indicated that patients experienced adequate pain relief with minimal risk of developing dependence on opioids .
Public Health Initiatives
The distribution of naloxone to laypersons has become an essential public health strategy aimed at reducing opioid-related deaths. Community programs have been established to educate individuals on the use of naloxone and distribute it widely.
Community Case Study
A community-based initiative demonstrated that providing naloxone training and distribution led to a significant decrease in opioid overdose fatalities. Participants reported feeling more empowered to respond to overdose situations, highlighting the importance of community engagement in public health responses .
Pharmacokinetics and Administration Routes
This compound can be administered via various routes, including intranasal sprays and intramuscular injections. Recent studies have shown that intranasal formulations provide rapid absorption and effective peak plasma concentrations comparable to traditional injection methods.
Administration Route | Peak Plasma Concentration | Time to Effect |
---|---|---|
Intranasal | Higher than IM | 2-5 minutes |
Intramuscular | Standard | 5-10 minutes |
Clinical Review Insights
FDA reviews have indicated that newer formulations of naloxone, such as nasal sprays, offer practical benefits for emergency use, especially in community settings where immediate access is critical .
Mechanism of Action
Nalmexone hydrochloride acts as a competitive antagonist at the μ-opioid receptor. It binds to the receptor with high affinity, preventing the activation of the receptor by opioid agonists. This results in the reversal of opioid-induced central nervous system and respiratory depression .
Comparison with Similar Compounds
Naloxone: An opioid antagonist used to reverse opioid overdoses.
Naltrexone: An opioid antagonist used in the treatment of opioid and alcohol dependence.
Nalbuphine: A mixed agonist-antagonist used for pain management.
Oxymorphone: An opioid analgesic used for pain relief
Uniqueness of Nalmexone Hydrochloride: this compound is unique due to its dual properties as an analgesic and narcotic antagonist. This makes it a valuable compound for research in pain management and opioid addiction treatment .
Properties
CAS No. |
16676-27-0 |
---|---|
Molecular Formula |
C21H26ClNO4 |
Molecular Weight |
391.9 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-(3-methylbut-2-enyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride |
InChI |
InChI=1S/C21H25NO4.ClH/c1-12(2)6-9-22-10-8-20-17-13-3-4-14(23)18(17)26-19(20)15(24)5-7-21(20,25)16(22)11-13;/h3-4,6,16,19,23,25H,5,7-11H2,1-2H3;1H/t16-,19+,20+,21-;/m1./s1 |
InChI Key |
PJDUKHQNUMOJLL-OPHZJPRHSA-N |
SMILES |
CC(=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)C.Cl |
Isomeric SMILES |
CC(=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)C.Cl |
Canonical SMILES |
CC(=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)C.Cl |
Key on ui other cas no. |
16676-27-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.